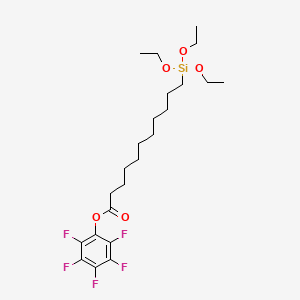
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a chemical compound with the molecular formula C23H35F5O5Si. It is known for its unique structure, which includes a pentafluorophenyl group and a triethoxysilane group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane typically involves the reaction of pentafluorophenol with decyltriethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group is replaced by other nucleophiles.
Hydrolysis: The triethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed product can further react with other silanol-containing compounds to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation Conditions: Condensation reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding silanol.
Condensation Products: The condensation reactions lead to the formation of siloxane polymers.
科学的研究の応用
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for biological assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane involves its ability to form strong covalent bonds with various substrates. The triethoxysilane group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials with enhanced properties.
類似化合物との比較
Similar Compounds
10-(Pentafluorophenoxycarbonyl)decyltrimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
10-(Pentafluorophenoxycarbonyl)decyltriisopropoxysilane: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is unique due to its combination of a pentafluorophenyl group and a triethoxysilane group. This combination imparts distinctive chemical properties, such as high reactivity and the ability to form stable siloxane bonds, making it valuable in various scientific and industrial applications.
生物活性
10-(Pentafluorophenoxycarbonyl)decyltriethoxysilane is a silane compound characterized by its unique structure, which combines a long alkyl chain with a pentafluorophenoxycarbonyl group. This compound has garnered attention in various fields, particularly in materials science and biochemistry, due to its potential biological activity and applications.
Chemical Structure
The molecular formula of this compound is C19H24F5O4Si, and it has a molecular weight of approximately 408.52 g/mol. The presence of the pentafluorophenoxy group is significant as it enhances the hydrophobicity and stability of the compound.
The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction may lead to alterations in cellular signaling pathways, influencing various biological processes.
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial effects of silane compounds, derivatives with long alkyl chains demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The incorporation of fluorinated groups often enhances antibacterial efficacy due to increased lipophilicity and membrane disruption.
- Cell Viability Assays : In vitro assays using human cell lines have shown that silanes can influence cell viability and proliferation. The specific effects of this compound on cell lines such as HeLa or fibroblasts require further investigation but may reveal cytotoxic or cytostatic properties depending on concentration and exposure time.
Comparison of Silane Compounds
| Compound Name | Structure Description | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Long-chain alkyl silane with fluorinated group | Hypothetical activity | Needs investigation |
| Octadecyltrichlorosilane | Long-chain alkyl silane | Moderate | >100 µM |
| Trimethylsilane | Short-chain silane | Low | >200 µM |
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F5O5Si/c1-4-30-34(31-5-2,32-6-3)16-14-12-10-8-7-9-11-13-15-17(29)33-23-21(27)19(25)18(24)20(26)22(23)28/h4-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFEEIHQJVCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F5O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













